

Basic Blue 41 synthesis pathway and purification

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Compound of Interest

Compound Name: Basic Blue 41

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An In-depth Technical Guide to the Synthesis and Purification of **Basic Blue 41**

Introduction

Basic Blue 41, also known by its Colour Index name C.I. 11105, is a cationic monoazo dye belonging to the thiazole class.[1] It appears as a deep blue crystalline powder that is readily soluble in water.[2] This dye is extensively used in the textile industry for dyeing acrylic fibers, acid-modified polyester, and in the production of inks and coatings.[2][3][4][5] Its vibrant and long-lasting coloration makes it a popular choice in various industrial applications.[2] This guide provides a detailed overview of the synthesis pathway for **Basic Blue 41**, comprehensive purification protocols, and relevant technical data for researchers and professionals in chemical and drug development.

Physicochemical Properties

A summary of the key properties of **Basic Blue 41** is presented below.

Property	Value	Reference
CAS Number	12270-13-2	[2][3]
Molecular Formula	C ₂₀ H ₂₆ N ₄ O ₆ S ₂	[2][6]
Molecular Weight	482.57 g/mol	[6]
Appearance	Deep blue powder	[2][7]
IUPAC Name	2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazonyl]anilino]ethanol; methyl sulfate	[2][3]
Solubility	Easily soluble in water	[2][8]
Maximum Absorbance (λ _{max})	608.5 nm	[1]

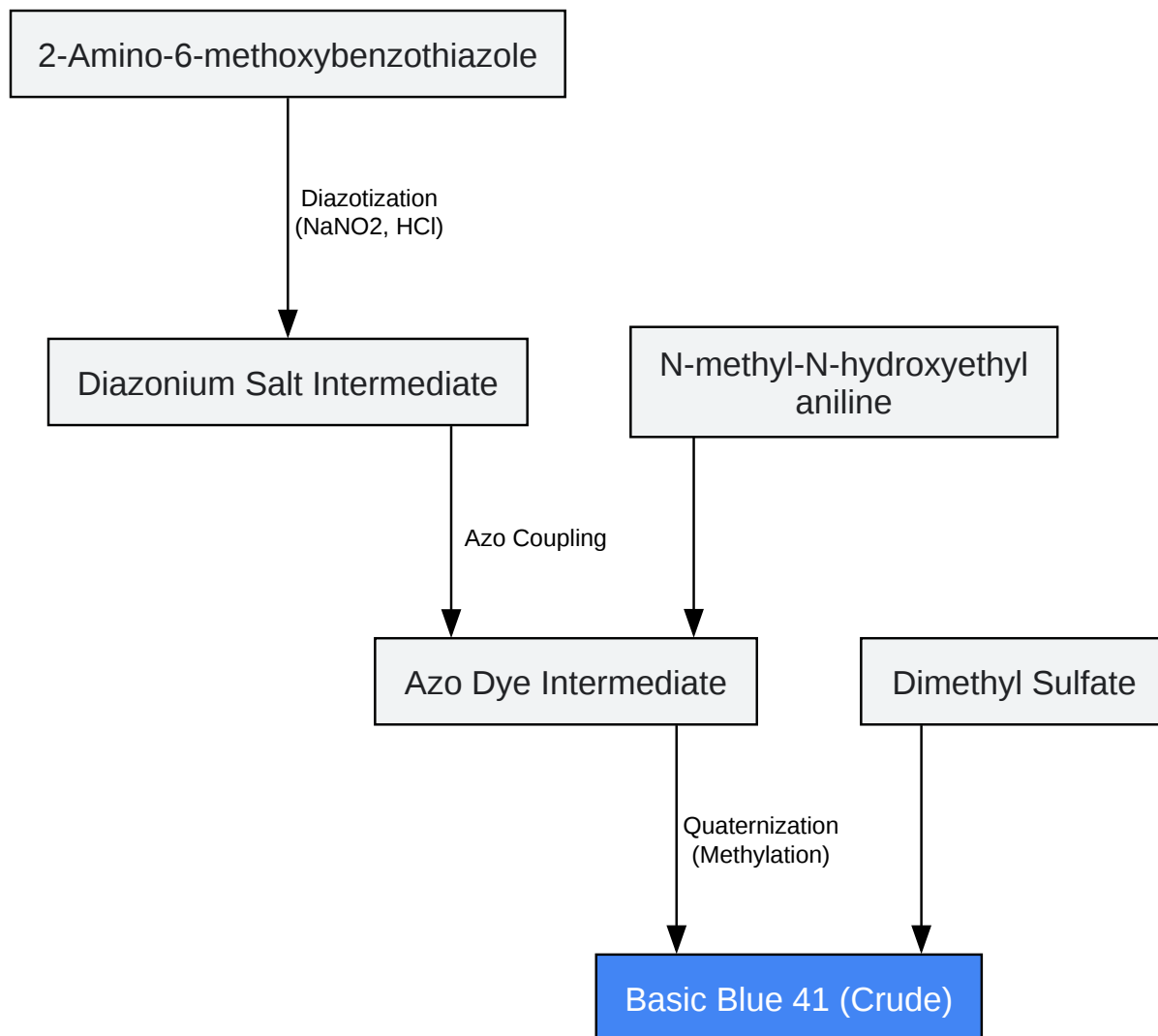
Synthesis Pathway

The industrial production of **Basic Blue 41** is a multi-step process that involves diazotization, azo coupling, and quaternization reactions. The synthesis starts from 2-amino-6-methoxybenzothiazole and N-methyl-N-hydroxyethyl aniline.[2]

The overall synthesis can be broken down into three primary stages:

- **Diazotization:** 2-amino-6-methoxybenzothiazole is converted into a diazonium salt.
- **Azo Coupling:** The resulting diazonium salt is reacted with the coupling agent, N-methyl-N-hydroxyethyl aniline, to form the azo chromophore.
- **Quaternization (Methylation):** The nitrogen atom in the thiazole ring is methylated using dimethyl sulfate to form the final cationic dye.[2]

The material consumption for producing one ton of the final product is approximately 275 kg of 6-methoxy-2-amino benzothiazole, 230 kg of N-methyl-N-hydroxyethyl aniline, and 450 kg of dimethyl sulfate.[2]



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Diagram 1: Synthesis Pathway of **Basic Blue 41**.

Experimental Protocol: Synthesis

The following is a generalized laboratory-scale protocol for the synthesis of **Basic Blue 41**.

Materials:

- 2-amino-6-methoxybenzothiazole
- Sodium nitrite (NaNO₂)

- Hydrochloric acid (HCl), concentrated
- N-methyl-N-hydroxyethyl aniline
- Dimethyl sulfate ((CH₃)₂SO₄)
- Sodium chloride (NaCl)
- Ice
- Deionized water

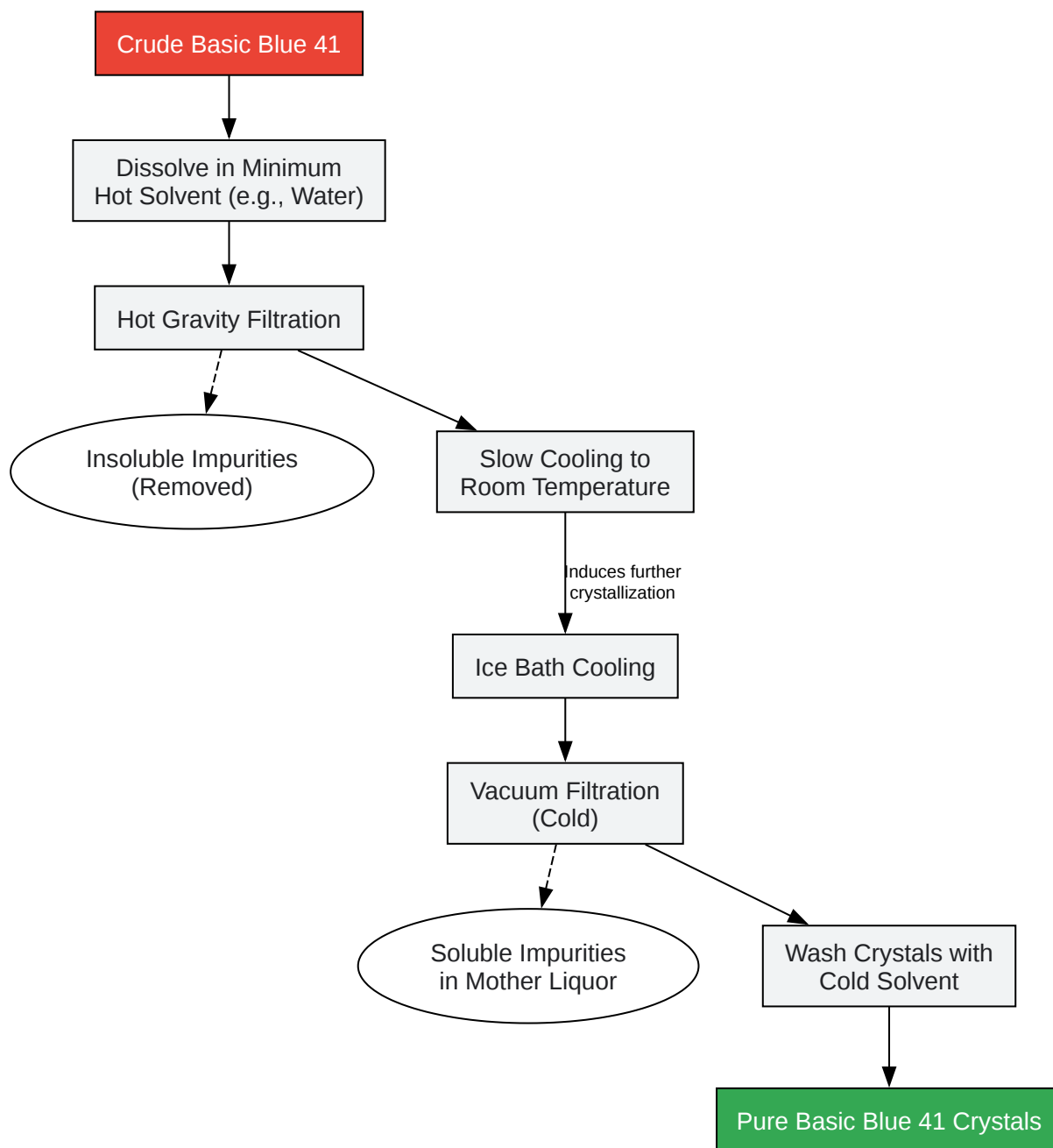
Procedure:

- Diazotization:
 - In a beaker, dissolve a specific molar equivalent of 2-amino-6-methoxybenzothiazole in dilute hydrochloric acid.
 - Cool the solution to 0-5°C in an ice bath with constant stirring.
 - Slowly add a concentrated aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C.
 - Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
- Azo Coupling:
 - In a separate vessel, dissolve an equimolar amount of N-methyl-N-hydroxyethyl aniline in a dilute acidic solution.
 - Cool this solution to 0-5°C.
 - Slowly add the previously prepared cold diazonium salt solution to the N-methyl-N-hydroxyethyl aniline solution with vigorous stirring.
 - Maintain the temperature below 10°C throughout the addition.

- A colored precipitate, the azo dye intermediate, will form. Continue stirring for 1-2 hours to complete the reaction.
- Quaternization and Isolation:
 - To the resulting slurry, slowly add dimethyl sulfate.
 - Gently heat the mixture and maintain it at the target temperature (e.g., 50-60°C) for several hours to complete the methylation of the thiazole nitrogen.
 - Monitor the reaction progress using a suitable technique (e.g., TLC).
 - Once the reaction is complete, "salt out" the final product by adding sodium chloride to the mixture, which reduces its solubility.^[2]
 - Filter the resulting precipitate using vacuum filtration.
 - Wash the filter cake with a saturated brine solution to remove impurities.
 - Dry the crude **Basic Blue 41** product in a vacuum oven at a low temperature.

Purification

The crude product obtained from the synthesis contains unreacted starting materials, by-products, and inorganic salts. Purification is essential to achieve the desired quality for its intended applications. Recrystallization is a standard and effective method for purifying solid organic compounds like **Basic Blue 41**. For higher purity, chromatographic methods can be employed.



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Diagram 2: General Purification Workflow via Recrystallization.

Experimental Protocol: Purification by Recrystallization

This protocol details the purification of crude **Basic Blue 41** using a single-solvent recrystallization method.

Materials:

- Crude **Basic Blue 41**
- Deionized water (or another suitable solvent like ethanol/water mixture)
- Activated carbon (optional, for decolorizing)
- Standard laboratory glassware (beakers, Erlenmeyer flask)
- Hot plate with stirring capability
- Gravity filtration setup (funnel, fluted filter paper)
- Vacuum filtration setup (Büchner funnel, filter flask)

Procedure:

- Solvent Selection and Dissolution:
 - Place the crude **Basic Blue 41** powder into an Erlenmeyer flask.
 - Add a small amount of deionized water (the solvent). Since **Basic Blue 41** is highly soluble in water, careful addition is necessary.^{[2][8]}
 - Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the dye completely dissolves. The goal is to use the minimum amount of hot solvent required.^[9]
- Removal of Insoluble Impurities:
 - If any insoluble impurities are observed, or if the solution color needs clarification, perform a hot gravity filtration.

- (Optional: Add a small amount of activated carbon to the hot solution and boil for a few minutes to adsorb colored impurities. Be aware this may also adsorb some product).
- Preheat a gravity filter funnel and a receiving flask. Wet the fluted filter paper with a small amount of hot solvent.[\[10\]](#)
- Quickly pour the hot dye solution through the fluted filter paper to remove suspended solids.
- Crystallization:
 - Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[\[9\]](#)
 - Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of purified crystals.[\[10\]](#)
- Collection and Drying:
 - Set up a vacuum filtration apparatus with a Büchner funnel.
 - Wet the filter paper with a small amount of ice-cold solvent.
 - Turn on the vacuum and pour the crystallized slurry into the funnel.
 - Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities (mother liquor).[\[11\]](#)
 - Allow the crystals to dry on the filter under vacuum for a period.
 - Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven at a suitable low temperature.

Alternative Purification Method: Chromatography

For applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used. Reverse-phase (RP) HPLC methods have been developed for the analysis of **Basic Blue 41**, typically using a mobile phase of acetonitrile and

water with an acid modifier like phosphoric or formic acid.[6][12] These analytical methods can be scaled up for preparative separation to isolate the dye from closely related impurities.

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